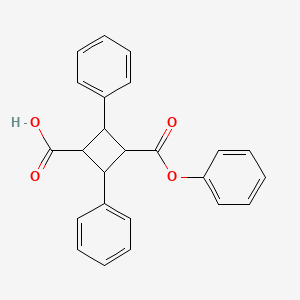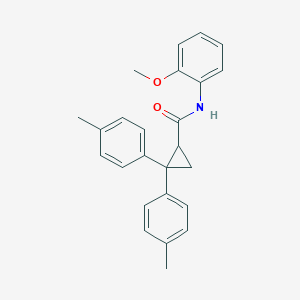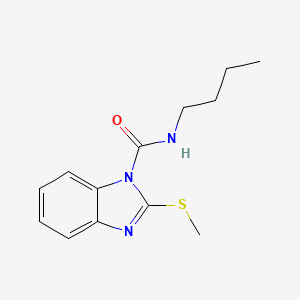![molecular formula C32H27Cl2N3O2S B11098645 1'-(2,6-dichlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B11098645.png)
1'-(2,6-dichlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3'-indole]-2',4(1'H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(2,6-dichlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is a type of bicyclic system where two rings are connected through a single atom. The presence of multiple functional groups, including dichlorobenzyl, phenylethyl, and indole moieties, contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2,6-dichlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione typically involves multi-step organic synthesis. A common approach includes:
Formation of the Spiro Compound: The initial step often involves the formation of the spiro compound through a cyclization reaction. This can be achieved by reacting a suitable indole derivative with a benzothiophene precursor under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the spiro compound.
Addition of the Phenylethyl Group: The phenylethyl group can be added through a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Purification Techniques: Using recrystallization, chromatography, or distillation to purify the final product.
Scalability: Ensuring that the synthesis can be scaled up from laboratory to industrial scale without significant loss of efficiency or increase in cost.
Chemical Reactions Analysis
Types of Reactions
1’-(2,6-dichlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be investigated for therapeutic applications. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1’-(2,6-dichlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Spiroindolines: Compounds with a similar spiro structure but different substituents.
Benzothiophenes: Compounds containing the benzothiophene moiety but lacking the spiro connection.
Pyrimidines: Compounds with the pyrimidine ring but different substituents.
Uniqueness
The uniqueness of 1’-(2,6-dichlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione lies in its combination of functional groups and spiro structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C32H27Cl2N3O2S |
|---|---|
Molecular Weight |
588.5 g/mol |
IUPAC Name |
1'-[(2,6-dichlorophenyl)methyl]-3-(2-phenylethyl)spiro[5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C32H27Cl2N3O2S/c33-24-13-8-14-25(34)22(24)19-36-26-15-6-5-12-23(26)32(31(36)39)35-29-28(21-11-4-7-16-27(21)40-29)30(38)37(32)18-17-20-9-2-1-3-10-20/h1-3,5-6,8-10,12-15,35H,4,7,11,16-19H2 |
InChI Key |
WLUQIDVMFVCGAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC4(C5=CC=CC=C5N(C4=O)CC6=C(C=CC=C6Cl)Cl)N(C3=O)CCC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11098570.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-1-phenylbutylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098585.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11098587.png)

![3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-3-(trifluoromethyl)phenyl}-4-(phenylsulfanyl)benzamide](/img/structure/B11098596.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098601.png)

![1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N'-heptyl-N-(4-methoxyphenyl)carbamimidothioate](/img/structure/B11098614.png)
![(3-chlorophenyl)[5-hydroxy-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11098619.png)
![4-{(E)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl butanoate](/img/structure/B11098626.png)
![3-chloro-N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11098634.png)
![2-[2-(2,4-Dinitroanilino)ethoxy]ethyl methanesulfonate](/img/structure/B11098638.png)

